5-Bromo-1-[2-(methylsulfanyl)ethyl]-1H-1,2,4-triazol-3-amine
Description
5-Bromo-1-[2-(methylsulfanyl)ethyl]-1H-1,2,4-triazol-3-amine is a brominated 1,2,4-triazole derivative characterized by a methylsulfanyl ethyl substituent at position 1 and an amine group at position 3. Though direct pharmacological data for this compound is unavailable in the provided evidence, structurally related triazole derivatives exhibit anticancer, antimicrobial, and phytocidal activities .
Properties
Molecular Formula |
C5H9BrN4S |
|---|---|
Molecular Weight |
237.12 g/mol |
IUPAC Name |
5-bromo-1-(2-methylsulfanylethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C5H9BrN4S/c1-11-3-2-10-4(6)8-5(7)9-10/h2-3H2,1H3,(H2,7,9) |
InChI Key |
UQIVQDZRDAIDAH-UHFFFAOYSA-N |
Canonical SMILES |
CSCCN1C(=NC(=N1)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-[2-(methylsulfanyl)ethyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-1H-1,2,4-triazole and 2-(methylsulfanyl)ethylamine.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. A catalyst, such as a base (e.g., sodium hydroxide or potassium carbonate), may be used to facilitate the reaction.
Reaction Mechanism: The reaction proceeds through nucleophilic substitution, where the amine group of 2-(methylsulfanyl)ethylamine attacks the bromine-substituted carbon of 5-bromo-1H-1,2,4-triazole, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of 5-Bromo-1-[2-(methylsulfanyl)ethyl]-1H-1,2,4-triazol-3-amine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-[2-(methylsulfanyl)ethyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted triazole derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Major Products
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of hydrogen-substituted triazole derivatives.
Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-1-[2-(methylsulfanyl)ethyl]-1H-1,2,4-triazol-3-amine is a triazole derivative with a bromine atom, a methylsulfanyl group, and an ethyl chain attached to the triazole ring. This compound has various applications in scientific research, including chemistry, biology, medicine, and industry.
Scientific Research Applications
- Chemistry It serves as a building block in synthesizing complex molecules and as a reagent in organic synthesis.
- Biology It is studied for potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
- Medicine It is investigated for potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
- Industry It is used in developing agrochemicals, dyes, and other industrial products.
Mechanism of Action
The compound interacts with molecular targets and pathways and may exert effects by:
- Binding to enzymes to inhibit or activate specific enzymes involved in metabolic pathways.
- Interacting with receptors on cell surfaces to modulate their activity, leading to changes in cellular signaling.
- Disrupting essential cellular processes like DNA replication or protein synthesis.
Comparison with Similar Compounds
| Compound | Difference |
|---|---|
| 5-Bromo-1H-1,2,4-triazole | Lacks the methylsulfanyl and ethyl groups, making it less versatile in chemical reactions. |
| 1-[2-(Methylsulfanyl)ethyl]-1H-1,2,4-triazol-3-amine | |
| 5-Chloro-1-[2-(methylsulfanyl)ethyl]-1H-1,2,4-triazol-3-amine | Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties. |
Mechanism of Action
The mechanism of action of 5-Bromo-1-[2-(methylsulfanyl)ethyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Disrupting Cellular Processes: Interfering with DNA replication, protein synthesis, or other essential cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The following table highlights key structural and molecular differences between the target compound and its analogs:
Key Observations:
- Substituent Diversity : The target compound’s methylsulfanyl ethyl chain distinguishes it from analogs with pyrazole (), bromobenzyl (), or direct methylthio () groups. These substituents influence solubility, steric effects, and interaction with biological targets.
- Molecular Weight : The target compound’s higher molecular weight (~268.14) compared to simpler analogs (e.g., 130.15 for ) suggests differences in bioavailability and metabolic stability.
Comparison with Other Syntheses:
- Pyrazole-Substituted Analog () : Likely synthesized via nucleophilic substitution of a pyrazole-containing alkylating agent onto the triazole core.
- Bromobenzyl Derivative () : Possibly prepared via Ullmann coupling or direct benzylation of the triazole amine.
- Methylthio-Triazole () : Synthesized through cyclization of thiosemicarbazides or via [4+2] cyclocondensation reactions ().
Pharmacological and Chemical Properties
Anticancer Potential:
Triazole derivatives with bromine (e.g., 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs) exhibit anticancer activity by inhibiting kinase pathways or inducing apoptosis . The target compound’s bromine and lipophilic substituents may enhance tumor penetration.
Phytocidal Activity:
Nitrogen-rich triazoles, such as 5-(1H-tetrazol-1-yl)-1H-1,2,4-triazol-3-amine (), demonstrate phytocidal effects. The methylsulfanyl group in the target compound could similarly disrupt plant enzymatic processes.
Reactivity:
Biological Activity
5-Bromo-1-[2-(methylsulfanyl)ethyl]-1H-1,2,4-triazol-3-amine (CAS No. 1696913-81-1) is a heterocyclic compound characterized by a triazole ring substituted with a bromine atom and a methylsulfanyl ethyl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.
| Property | Value |
|---|---|
| Molecular Formula | C5H9BrN4S |
| Molecular Weight | 237.12 g/mol |
| IUPAC Name | 5-bromo-1-[2-(methylsulfanyl)ethyl]-1H-1,2,4-triazol-3-amine |
| CAS Number | 1696913-81-1 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including 5-Bromo-1-[2-(methylsulfanyl)ethyl]-1H-1,2,4-triazol-3-amine. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Testing
In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against several human cancer cell lines. A notable study assessed its effects on the HeLa (cervical cancer) and A549 (lung cancer) cell lines. The results indicated that:
- IC50 Values : The concentration required for 50% inhibition of cell viability was determined using an MTT assay.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis via caspase activation |
| A549 | 20 | Cell cycle arrest in G0/G1 phase |
The mechanism of action involves induction of apoptosis characterized by mitochondrial depolarization and activation of caspase pathways .
Antimicrobial Activity
In addition to its anticancer properties, 5-Bromo-1-[2-(methylsulfanyl)ethyl]-1H-1,2,4-triazol-3-amine has been explored for its antimicrobial efficacy. Preliminary studies suggest that the compound possesses activity against various bacterial strains, indicating its potential as an antimicrobial agent.
Antimicrobial Testing Results
A study evaluating the antimicrobial properties revealed:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is often influenced by their structural characteristics. The presence of the bromine atom and the methylsulfanyl group appears to enhance the biological activity of this compound compared to other triazole derivatives lacking these substituents.
Comparative Analysis with Related Compounds
A comparative analysis with similar compounds reveals that modifications in substituents significantly affect potency:
| Compound | IC50 (µM) | Notable Features |
|---|---|---|
| 5-Bromo-1-[2-(methylsulfanyl)ethyl]-triazole | 15 | Enhanced apoptosis induction |
| 5-Chloro-1-[2-(methylsulfanyl)ethyl]-triazole | 25 | Reduced potency |
| 5-Iodo-1-[2-(methylsulfanyl)ethyl]-triazole | 30 | Increased toxicity |
This SAR analysis underscores the importance of specific functional groups in modulating biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
